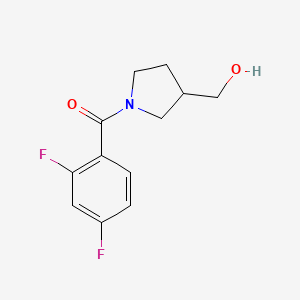

(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Overview

Description

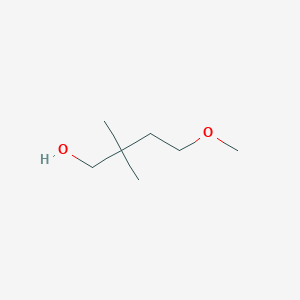

This molecule is a biologically important alkylaminophenol compound . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .

Synthesis Analysis

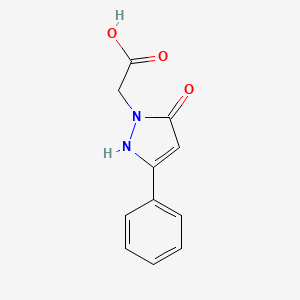

The synthesis of this compound is achieved by the Petasis reaction . In one study, using an excess of MnO2, in ethyl acetate, at reflux for 4 hours, a related compound was obtained in 70% yield .Molecular Structure Analysis

The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity, thereby resulting in extensive investigation and reporting of numerous associated crystal structures .Chemical Reactions Analysis

The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Scientific Research Applications

Drug Discovery: Pyrrolidine Scaffold

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The difluorophenyl group could potentially enhance the molecule’s ability to interact with various biological targets, offering a pathway to novel biologically active compounds.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers. This compound can be used to study the effects of spatial orientation of substituents on biological activity. Researchers can investigate how different stereoisomers bind to enantioselective proteins, which is crucial for the development of more effective and targeted medications .

Pharmacokinetic Modulation

Modifying the physicochemical properties of drug candidates is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. The introduction of the (2,4-difluorophenyl) group in this compound could be explored for its effects on these parameters, potentially leading to drugs with better pharmacokinetic profiles .

Mechanism of Action

Target of action

They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

(2,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-1-2-10(11(14)5-9)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMCTLLOJGNMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)

![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)

![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)

![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)